REACTION_CXSMILES
|
[OH:1]O.O.S(=O)(=O)(O)O.[CH3:9][C:10]([OH:16])([CH3:15])[C:11]([CH3:14])([CH3:13])[CH3:12]>ClCCl>[CH3:9][C:10]([O:16][OH:1])([CH3:15])[C:11]([CH3:14])([CH3:13])[CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
51.7 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
42.9 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)(C)C)(C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 300-ml four-necked flask equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
to form a mixed acid
|
Type
|
TEMPERATURE
|
Details
|
While the flask was cooled at a temperature of 0° to 5° C. with an ice bath
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
was previously synthesized
|
Type
|
ADDITION
|
Details
|
29, 1967, was slowly added dropwise
|
Type
|
ADDITION
|
Details
|
At the end of addition
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WASH
|
Details
|
The reaction solution was washed with pure water until the organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled of the solvent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C)(C)C)(C)OO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.4 g | |
YIELD: PERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |